molecular formula C13H11NO3 B3094259 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one CAS No. 1255779-40-8

8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

Cat. No.: B3094259
CAS No.: 1255779-40-8
M. Wt: 229.23
InChI Key: CEVBCYZTBFVXBE-UHFFFAOYSA-N
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Description

8-Methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one (CAS 1255779-40-8) is a high-value synthetic organic compound primarily utilized as a key advanced intermediate in medicinal chemistry and pharmaceutical development . This compound belongs to the fused quinoline derivative family, a privileged scaffold in drug discovery known for yielding biologically active molecules. Its specific structure, incorporating a dioxepino ring system, makes it a versatile building block for synthesizing novel therapeutic agents. It is supplied as a high-purity (>99%) pharma-grade material, certified for use as an Active Pharmaceutical Ingredient (API) or a critical synthetic precursor . The primary research applications for this compound include its use as a core structure in synthetic organic chemistry, medicinal chemistry, and biotechnology R&D . It is particularly valuable for constructing more complex molecules targeting various disease pathways. Analytical quality is assured through multiple techniques, including LCMS, GCMS, HPLC, GC FID, and NMR spectroscopy, with a Certificate of Analysis (COA) available upon request . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

8-methyl-2,3-dihydro-[1,4]dioxepino[6,5-c]quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8-3-2-4-9-11(8)14-7-10-12(9)16-5-6-17-13(10)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVBCYZTBFVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=N2)C(=O)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methylquinoline with suitable reagents to form the dioxepin ring. For instance, the reaction of 8-methylquinoline with azodicarboxylates under Rhodium(III) catalysis has been reported to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

8-Methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricyclic heterocycles with fused quinoline or pyridine-dioxepine systems are explored for diverse biological activities. Below, 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one is compared to structurally analogous compounds based on substituents, ring systems, and reported properties.

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Core Structure Substituents Molecular Formula Key Differences
This compound Quinoline + 1,4-dioxepine 8-methyl, 5-ketone C₁₄H₁₃NO₃ Reference compound
9-Methoxy-2,3-dihydro-5H-[1,4]dioxepino[6,5-c]quinolin-5-one (Ref: 10-F752705) Quinoline + 1,4-dioxepine 9-methoxy, 5-ketone, dihydro C₁₅H₁₅NO₄ Methoxy substituent; partial saturation of dioxepine ring
(3R,5S,9S,9aS)-6-Amino-9-fluoro-5,5a,9,9a-tetrahydro-2H-3,5-epithio[1,4]dioxepino[6,5-c]pyridin-8(3H)-one Pyridine + 1,4-dioxepine 6-amino, 9-fluoro, epithio bridge C₁₀H₁₃FN₂O₂S Pyridine core; sulfur-containing bridge
Derquantel (CAS-187865-22-1) Spiro[indole + dioxepine + cyclopentane] Multiple methyl, hydroxy groups C₂₈H₃₇N₃O₄ Complex spiro architecture; anthelmintic activity

Physicochemical and Pharmacokinetic Properties

While direct data for this compound are scarce, analogues provide insights:

  • Lipophilicity: Pyrazolo-quinoline derivatives (e.g., 3,7,7-trimethyl-1,4-diphenyltetrahydro-pyrazoloquinolinone) exhibit logP values ranging from 2.5–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier permeation .
  • BOILED-Egg Model : Related tricyclic compounds show mixed brain/intestinal permeation predictions, aligning with their moderate logP and PSA profiles .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 233.22 g/mol

The compound features a fused dioxepine and quinoline structure which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Properties

Quinoline derivatives are also explored for their anticancer activities. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for cellular metabolism.
  • Receptor Modulation : The compound can bind to receptors involved in cell signaling pathways, altering cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of several quinoline derivatives against resistant strains of bacteria. The results indicated that compounds structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) in the range of 50–100 µg/mL against MRSA strains.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as HeLa and A549. The IC50 values were reported at approximately 200 µg/mL, suggesting moderate activity compared to established chemotherapeutics.

Comparative Analysis Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µg/mL)
This compound50–100~200
Quinoline derivative A40–80~150
Quinoline derivative B60–120~250

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step organic synthesis is typically required, involving cyclization reactions and palladium-catalyzed cross-coupling to assemble the fused dioxepinoquinoline core. Key steps include:

  • Ring closure : Use of microwave-assisted reactions to enhance cyclization efficiency, as seen in analogous quinoline derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor progress via TLC and HPLC .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the methyl group and dioxepine ring fusion. Compare with computed spectra (DFT) for validation .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out impurities.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Use gradient elution (water:acetonitrile) for optimal resolution .

Q. What strategies improve solubility and stability of this compound in biological assays?

  • Solubility : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility without denaturing proteins .
  • Stability : Store lyophilized samples at -20°C under argon. For in vitro assays, buffer at pH 7.4 with 0.1% BSA to prevent aggregation .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and binding mechanisms of this compound?

  • In-silico approaches :

  • Molecular docking : Use AutoDock Vina to model interactions with targets like DNA topoisomerase II or bacterial gyrase, leveraging homology models from PDB .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability in lipid bilayers or protein pockets .

Q. How to resolve contradictions in reported bioactivity data for quinoline-dioxepine hybrids?

  • Experimental design :

  • Dose-response curves : Test across 5–6 log units (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values. Include positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Counter-screening : Rule out false positives via orthogonal assays (e.g., fluorescence quenching controls in enzyme inhibition studies) .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vivo results .

Q. How to design SAR studies to optimize the pharmacological profile of this scaffold?

  • Key modifications :

  • Substituent variation : Replace the 8-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. Synthesize analogs via Suzuki-Miyaura coupling .
  • Ring expansion : Fuse additional heterocycles (e.g., pyrazole) to the quinoline core to modulate lipophilicity and BBB penetration .
  • Prodrug strategies : Introduce ester or carbamate moieties at the 5-keto position to improve oral bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one
Reactant of Route 2
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8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.